molecular formula C10H15BO4 B1312902 3-Isopropoxy-4-methoxyphenylboronic acid CAS No. 516465-82-0

3-Isopropoxy-4-methoxyphenylboronic acid

Cat. No. B1312902
M. Wt: 210.04 g/mol
InChI Key: DMDYJEGUJMIPEX-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C10H15BO4 . It is used for research and development purposes .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including 3-Isopropoxy-4-methoxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and boronic acid groups, exhibiting interesting structural features (Pedireddi & Seethalekshmi, 2004).

Crystal Structure Design

The influence of ortho-alkoxy substituents, such as those in 3-isopropoxy-4-methoxyphenylboronic acid, on the crystal structure of boronic acids has been explored. These structures provide insights into the design of novel boronic acids with unique properties for crystal engineering (Cyrański et al., 2012).

Controlled Polymerization

Studies have shown the potential of alkoxyoxiranes, like those derived from isopropoxy groups, in controlled polymerization processes. This has implications for creating polymers with specific structures and properties (Kanazawa et al., 2014).

Synthesis of Bioactive Compounds

Research into the synthesis of compounds like 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides highlights the role of isopropoxy and methoxyphenyl groups in creating molecules with potential biological activity (Arutyunyan et al., 2014).

Fluorescence Quenching in Boronic Acid Derivatives

Studies on boronic acid derivatives, including methoxyphenyl boronic acids, have examined their fluorescence quenching mechanisms. This research aids in understanding the photophysical properties of these compounds (Geethanjali et al., 2015).

Nanomaterial Characterization

The immobilization of compounds like BINOL derivatives onto surfaces, involving methoxyphenylboronic acid, has been researched for creating novel hybrid nanomaterials. These materials have potential applications in catalysis and material science (Monteiro et al., 2015).

Metabolic Engineering

Boronic acid derivatives, like 3-isopropoxy-4-methoxyphenylboronic acid, have relevance in metabolic engineering studies for the production of chemicals like 3-hydroxypropionic acid, highlighting their potential in biotechnological applications (Chen et al., 2017).

Spectrophotometric Applications

The use of boronic acid derivatives in spectrophotometric methods, such as for nickel determination, demonstrates their analytical applications in various industries (Izquierdo & Carrasco, 1984).

Green Chemistry

The use of 4-methoxyphenylboronic acid in green chemistry approaches, such as in the synthesis of pyranopyrazoles, highlights the environmentally friendly applications of these compounds (Zolfigol et al., 2013).

Corrosion Inhibition

Research has been conducted on the use of methoxyphenyl-triazole derivatives for corrosion inhibition in metallic materials, suggesting potential industrial applications of similar boronic acid derivatives (Bentiss et al., 2009).

Asymmetric Synthesis

The application of arylboronic acids, including those with methoxyphenyl groups, in asymmetric synthesis through catalyzed reactions, is a significant area of study in organic chemistry (Sakuma et al., 2000).

Molecular Interaction Analysis

Investigations into the interaction energies and molecular packing of chalcone derivatives, including isopropoxy substituted compounds, contribute to the understanding of molecular interactions in solid states (Gomes et al., 2021).

Safety And Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas and away from sources of ignition .

properties

IUPAC Name

(4-methoxy-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDYJEGUJMIPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470388
Record name 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-4-methoxyphenylboronic acid

CAS RN

516465-82-0
Record name 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Fukuda, M Anzai, M Iwao - Heterocycles, 2016 - pdfs.semanticscholar.org
… typical procedure, 3-isopropoxy-4-methoxyphenylboronic acid (5g)24 (38.2 mg, 0.182 mmol) was reacted. After successive purification by column chromatography over silica gel 60N (…
Number of citations: 6 pdfs.semanticscholar.org
N Fujikawa, T Ohta, T Yamaguchi, T Fukuda… - Tetrahedron, 2006 - Elsevier
Total synthesis of cytotoxic marine alkaloids, lamellarins D, L, and N, has been achieved by using Hinsberg-type pyrrole synthesis and palladium-catalyzed Suzuki–Miyaura coupling of …
Number of citations: 145 www.sciencedirect.com

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